ARN14686

Overview

Description

ARN14686 is a chemical compound known for its role as an activity-based affinity probe. It is primarily used for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . The compound binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct . This property makes this compound a valuable tool in biochemical research, particularly in the study of inflammation and related processes.

Mechanism of Action

Target of Action

ARN14686 is an activity-based affinity probe designed for the detection of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a crucial role in inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists .

Mode of Action

This compound binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . The IC50 values are 6 nM and 13 nM for human and rat recombinant enzymes, respectively . This compound is selective for NAAA over acid ceramidase .

Biochemical Pathways

This compound affects the biochemical pathways involving NAAA. NAAA is involved in the metabolism of fatty acid ethanolamides, including the bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are natural ligands for PPAR-alpha . By inhibiting NAAA, this compound prevents the breakdown of these bioactive lipids, thereby modulating the associated inflammatory responses .

Pharmacokinetics

It is known that this compound can detect naaa in lung lysosomal fractions following intravenous administration at a dose of 10 mg/kg in rats .

Result of Action

This compound’s inhibition of NAAA leads to an increase in the levels of PPAR-alpha agonists like PEA and OEA . This results in the modulation of inflammatory responses, as these agonists have anti-inflammatory effects . This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s ability to detect NAAA in lung lysosomal fractions suggests that it is active in the acidic environment of lysosomes . Additionally, the presence of NAAA in inflamed tissues indicates that the compound’s action may be particularly relevant in inflammatory conditions .

Biochemical Analysis

Biochemical Properties

ARN14686 plays a significant role in biochemical reactions, particularly in the detection of NAAA. It interacts with the N-terminal cysteine of catalytically active NAAA, forming a covalent bond to create a thioester adduct . This interaction allows this compound to inhibit the hydrolysis of the NAAA substrate PAMCA in HEK293 cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of NAAA, an enzyme that promotes inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists . This compound can restore PEA and OEA levels in inflamed tissues, significantly decreasing inflammation symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with NAAA. It binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding interaction results in the inhibition of NAAA, thereby preventing the hydrolysis of the NAAA substrate PAMCA .

Dosage Effects in Animal Models

This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation

Preparation Methods

The synthesis of ARN14686 involves the preparation of undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate . The synthetic route typically includes the following steps:

Formation of the azetidinone ring: This involves the cyclization of a suitable precursor to form the azetidinone ring.

Attachment of the undec-10-ynyl group: This step involves the coupling of the azetidinone ring with the undec-10-ynyl group using appropriate reagents and conditions.

Final purification: The compound is purified using techniques such as chromatography to achieve the desired purity level.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for scaling up the production process.

Chemical Reactions Analysis

ARN14686 undergoes several types of chemical reactions, including:

Covalent binding: This compound covalently binds to the N-terminal cysteine of catalytically active NAAA.

Click chemistry reactions: The compound is used in click chemistry reactions to detect and quantify active NAAA in various biological samples.

Common reagents and conditions used in these reactions include:

Copper(I) catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.

Organic solvents: Such as dimethyl sulfoxide (DMSO) and ethanol, which are used to dissolve this compound for various applications.

The major products formed from these reactions are typically the labeled NAAA enzymes, which can be detected using techniques such as fluorescence microscopy and protein blotting .

Scientific Research Applications

ARN14686 has a wide range of scientific research applications, including:

Biochemistry: Used as an activity-based protein profiling (ABPP) probe to study the activity of NAAA in various biological samples.

Immunology and inflammation: Helps in understanding the role of NAAA in inflammatory processes by detecting its active form in tissues.

Pharmacology: Used to investigate the effects of NAAA inhibitors in preclinical models of inflammation and pain.

Cell biology: Facilitates the study of NAAA localization and activity in different cell types, including macrophages and B-lymphocytes.

Comparison with Similar Compounds

ARN14686 is unique in its high potency and selectivity for NAAA. Similar compounds include:

ARN19702: Another NAAA inhibitor with similar activity but different chemical structure.

ARN077: A compound used for similar purposes but with lower selectivity for NAAA.

This compound stands out due to its ability to bind only to the catalytically active form of NAAA, making it an efficient activity-based probe .

Properties

CAS No. |

1628345-10-7 |

|---|---|

Molecular Formula |

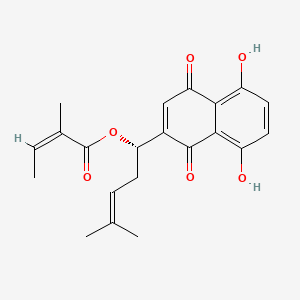

C15H24N2O3 |

Molecular Weight |

280.368 |

IUPAC Name |

N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester |

InChI |

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 |

InChI Key |

XEXRAYPXQNELAS-ZDUSSCGKSA-N |

SMILES |

O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARN14686 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)